

Demethoxy-7-O-methylcapillarisin chemical structure and properties

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Compound of Interest

Compound Name: Demethoxy-7-O-methylcapillarisin

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An In-depth Technical Guide on Capillarisin

Disclaimer: Initial searches for "**Demethoxy-7-O-methylcapillarisin**" did not yield a known chemical entity. This guide focuses on the well-researched compound Capillarisin, a major bioactive constituent of *Artemisia capillaris*, as it is likely the intended subject of interest.

Introduction

Capillarisin is a chromone derivative isolated from the medicinal herb *Artemisia capillaris* Thunb. (Compositae), a plant with a long history of use in traditional medicine for treating liver disorders, inflammation, and other ailments.[1] Modern scientific research has identified Capillarisin as a key contributor to the plant's therapeutic effects, demonstrating a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor properties.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Capillarisin, with a focus on its underlying molecular mechanisms.

Chemical Structure and Properties

The chemical structure of Capillarisin was established as 2-(p-hydroxyphenoxy)-6-methoxy-5,7-dihydroxychromone.[4]

Table 1: Chemical and Physical Properties of Capillarisin

Property	Value	Reference
IUPAC Name	5,7-dihydroxy-2-(4-hydroxyphenoxy)-6-methoxychromen-4-one	[5]
Molecular Formula	C16H12O7	[5][6]
Molecular Weight	316.26 g/mol	[5][6]
CAS Number	56365-38-9	[5][6]
Appearance	Light yellow to yellow powder	[7]
Melting Point	Approximately 225°C (decomposes)	[7]
Boiling Point	582.6±50.0 °C (Predicted)	[7]
Density	1.551±0.06 g/cm3 (Predicted)	[7]
pKa	6.37±0.40 (Predicted)	[7]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.	[7]

Biological Activities and Mechanisms of Action

Capillarisin exhibits a broad spectrum of biological activities, which are summarized in the table below.

Table 2: Summary of Biological Activities of Capillarisin

Biological Activity	In Vitro/In Vivo Model	Key Findings	Reference
Anti-inflammatory	LPS-stimulated RAW 264.7 macrophages; CFA- and carrageenan-induced paw edema in mice	Inhibited the production of NO, PGE2, and TNF- α . Suppressed NF- κ B, Akt, and MAPK signaling pathways.	[1]
Antioxidant	Neuroblastoma SH-SY5Y cells and microglial BV2 cells	Activated the Nrf2/HO-1 signaling pathway, leading to increased expression of antioxidant enzymes.	[2][3]
Anti-tumor	Prostate carcinoma cells	Inhibited cell proliferation and invasion.	[4]
Neuroprotective	Bupivacaine-induced apoptosis in SH-SY5Y cells	Protected against apoptosis via the ROS-mediated PI3K/PKB pathway.	[4]
Vasorelaxant	Rabbit penile corpus cavernosum	Induced relaxation by activating the NO-cGMP and adenylyl cAMP signaling pathways.	[8]
Hepatoprotective	Not specified in the provided abstracts	Traditionally used for liver protection.	[1][6]

Anti-inflammatory and Antioxidant Mechanisms

Capillarisin's anti-inflammatory and antioxidant effects are primarily mediated through the modulation of key signaling pathways.

- **Nrf2/HO-1 Pathway:** Capillarisin activates the transcription factor Nrf2 (nuclear factor E2-related factor-2), leading to its phosphorylation and translocation to the nucleus.[2] In the nucleus, Nrf2 binds to the antioxidant response element (ARE), promoting the transcription of downstream antioxidant genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1.[2][3] This pathway is crucial for cellular defense against oxidative stress.
- **MAPK and NF-κB Pathways:** Capillarisin has been shown to attenuate exercise-induced muscle damage by suppressing the activation of mitogen-activated protein kinases (MAPKs), specifically ERK1/2 and JNK, and the nuclear factor-κB (NF-κB) pathway.[9] It also inhibits the lipopolysaccharide (LPS)-induced activation of NF-κB, Akt, and MAP kinases in macrophages, which is mediated by MyD88 and TIRAP.[1] This inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α).[1]

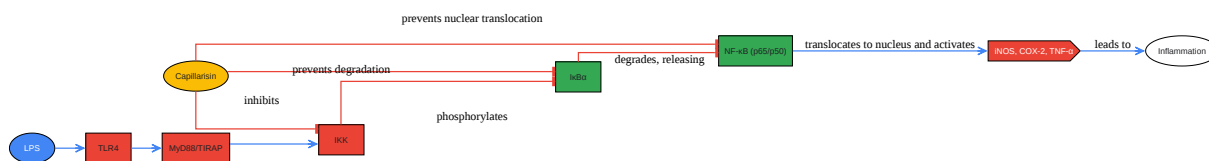
Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Capillarisin.



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Caption: Capillarisin-mediated activation of the Nrf2/HO-1 signaling pathway.



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Caption: Inhibition of the NF-κB signaling pathway by Capillarisin.

Pharmacokinetics

Studies on the pharmacokinetics of Capillarisin, often as a component of herbal formulas like Yin-Chen-Hao-Tang, indicate that it can reach its maximum concentration in the body within about an hour.[10][11] However, its half-life is relatively short.[10] The pharmacokinetic properties can be influenced by co-administered herbs, which may alter its absorption and metabolism.[10]

Table 3: Pharmacokinetic Parameters of Capillarisin

Parameter	Value	Condition	Reference
Time to Maximum Concentration (Tmax)	~1 hour	Oral administration of A. capillaris extracts	[10][11]
Half-life (t1/2)	Relatively short	Oral administration of A. capillaris extracts	[10]

Experimental Protocols

Detailed experimental protocols are essential for the reproducible investigation of Capillarisin's biological activities. Below are representative protocols adapted from the literature.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol is based on the Griess reaction to measure nitrite, a stable product of NO.

Objective: To determine the effect of Capillarisin on LPS-induced NO production in RAW 264.7 macrophage cells.

Materials:

- RAW 264.7 macrophage cells
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- Capillarisin (dissolved in DMSO)
- Lipopolysaccharide (LPS) from E. coli
- Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
- 96-well cell culture plates
- Microplate reader

Procedure:

- Seed RAW 264.7 cells in a 96-well plate at a density of 5×10^4 cells/well and incubate for 24 hours.
- Pre-treat the cells with various concentrations of Capillarisin for 2 hours.
- Induce inflammation by adding LPS (1 $\mu\text{g/mL}$) to the wells and incubate for an additional 22-24 hours.
- Collect 100 μL of the cell culture supernatant from each well.

- Mix the supernatant with 100 μ L of Griess reagent (equal parts of A and B, mixed immediately before use) in a separate 96-well plate.
- Incubate at room temperature for 15 minutes.
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the percentage of NO production relative to the LPS-stimulated control.

Western Blot Analysis for Protein Expression

This protocol is used to detect the expression levels of specific proteins in cell lysates.

Objective: To investigate the effect of Capillarisin on the expression of proteins involved in inflammatory and antioxidant signaling pathways (e.g., iNOS, COX-2, Nrf2, HO-1).

Materials:

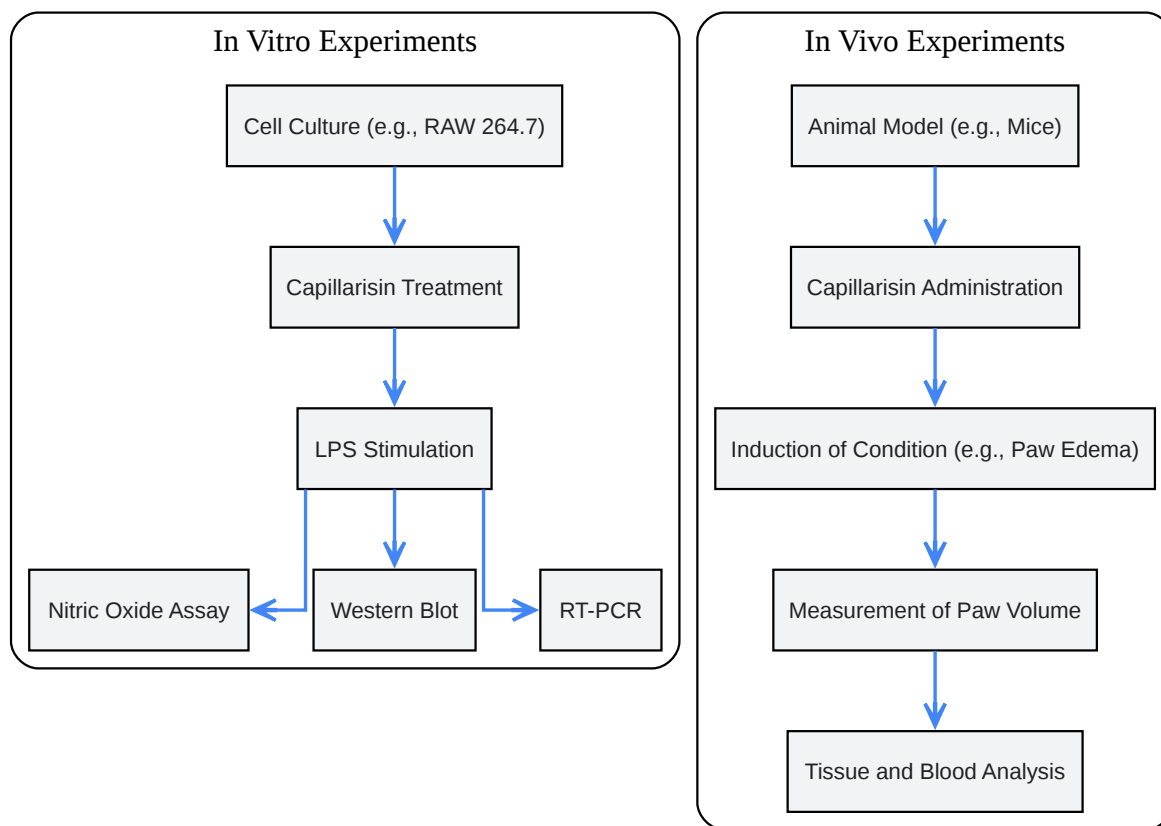
- Treated and untreated cell pellets
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membranes
- Primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-Nrf2, anti-HO-1, anti- β -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) detection reagent
- Chemiluminescence imaging system

Procedure:

- Lyse the cell pellets with RIPA buffer on ice for 30 minutes.

- Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.
- Determine the protein concentration of each lysate using the BCA protein assay.
- Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
- Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Experimental Workflow Diagram



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Caption: General experimental workflow for investigating the bioactivity of Capillarisin.

Synthesis

While Capillarisin is a natural product, synthetic routes have been developed. One approach involves the synthesis of a sulfur analogue of Capillarisin from 3,4,5-trimethoxyphenol.[12] This synthetic scheme utilizes selective alkylation and a one-pot reaction via an imidazolyl intermediate to construct the final product.[12]

Conclusion

Capillarisin is a promising natural compound with a diverse range of pharmacological activities, particularly in the realms of anti-inflammatory and antioxidant effects. Its mechanisms of action,

centered on the modulation of the Nrf2/HO-1 and NF-κB signaling pathways, provide a strong scientific basis for its therapeutic potential. Further research, including well-designed clinical trials, is warranted to fully elucidate its efficacy and safety in the treatment of various inflammatory and oxidative stress-related diseases. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the further exploration of Capillarisin.

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